molecular formula C10H16ClN3OS B14786230 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14786230
M. Wt: 261.77 g/mol
InChI Key: AWBIDZCWPCFOPU-UHFFFAOYSA-N
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Description

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 2-amino-5-chlorothiazole with an appropriate amide precursor. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its diverse biological activities.

    Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H16ClN3OS

Molecular Weight

261.77 g/mol

IUPAC Name

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3

InChI Key

AWBIDZCWPCFOPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N

Origin of Product

United States

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